9-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Descripción
The compound 9-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione belongs to the pyrimidopurine-dione class, characterized by a fused bicyclic scaffold. Its structure includes:
- A 2,4-dimethylphenyl substituent at position 9, which enhances lipophilicity and aromatic interactions in biological systems.
- A 2-ethoxyethyl side chain at position 3, contributing to solubility modulation.
- A methyl group at position 1, which may reduce metabolic susceptibility.
Propiedades
IUPAC Name |
9-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-5-29-12-11-26-19(27)17-18(23(4)21(26)28)22-20-24(9-6-10-25(17)20)16-8-7-14(2)13-15(16)3/h7-8,13H,5-6,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIOTQIJGUSUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=C(C=C4)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 9-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a purine derivative with potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the purine core : Achieved through cyclization reactions.
- Substitution reactions : Involving the introduction of 2,4-dimethylphenyl and 2-ethoxyethyl groups via nucleophilic substitution.
- Final modifications : Such as methylation to achieve the desired molecular structure.
Antiproliferative Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- HeLa Cells : Certain derivatives demonstrated effective inhibition of cell proliferation in vitro.
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation.
- Receptor Modulation : The compound can modulate receptor activity linked to cell growth and survival.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Antimicrobial Activity :
- Anticancer Properties :
- Thrombopoietin Receptor Agonism :
Data Table: Summary of Biological Activities
Comparación Con Compuestos Similares
Table 1: Structural Comparison of Pyrimidopurine-dione Derivatives
Key Observations :
- The 2,4-dimethylphenyl group in the target compound balances lipophilicity better than the 2,4-dimethoxyphenyl group in , which may improve membrane permeability .
- The 2-ethoxyethyl chain offers greater solubility compared to the propyl group in but less polarity than the hydroxy group in .
Computational Similarity Analysis
Using molecular fingerprinting and the Tanimoto coefficient (), the target compound shows:
Table 2: Bioactivity and Similarity Metrics
| Metric | Target Compound | Compound | Compound |
|---|---|---|---|
| Tanimoto similarity (MACCS) | — | 0.68 | 0.45 |
| Predicted logP | 2.8 | 2.1 | 1.9 |
| HDAC8 inhibition (IC₅₀)* | Not reported | 12 µM | Not reported |
*HDAC8 inhibition data from structurally related compounds ().
Bioactivity Clustering and SAR Insights
- Bioactivity Profiles : Compounds with >60% structural similarity (e.g., ) cluster into groups with shared kinase inhibition or epigenetic modulation activities (). The target compound’s ethoxyethyl group may enhance selectivity for lipid-rich binding pockets compared to propyl or hydroxy analogues .
- Metabolite Dereplication : Molecular networking () suggests that the target compound’s fragmentation pattern (e.g., via LC/MS) would cluster with other pyrimidopurine-diones, distinguished by its dimethylphenyl and ethoxyethyl signatures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
